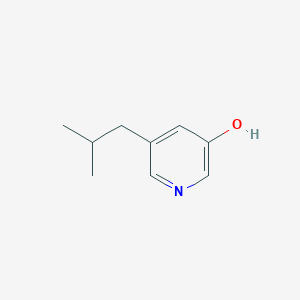

5-Isobutylpyridin-3-ol

Description

5-Isobutylpyridin-3-ol is a pyridine derivative featuring a hydroxyl (-OH) group at position 3 and an isobutyl (-CH₂CH(CH₂)₂) substituent at position 5 of the aromatic ring. The isobutyl group contributes steric bulk and lipophilicity, distinguishing it from halogen- or aryl-substituted analogs. Pyridin-3-ol derivatives are widely used as intermediates in organic synthesis and drug development due to their versatile reactivity .

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

5-(2-methylpropyl)pyridin-3-ol |

InChI |

InChI=1S/C9H13NO/c1-7(2)3-8-4-9(11)6-10-5-8/h4-7,11H,3H2,1-2H3 |

InChI Key |

COSPWIFYMMEFHO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CC(=CN=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isobutylpyridin-3-ol can be achieved through various methods. One common approach involves the alkylation of pyridine derivatives. For instance, starting with 3-hydroxypyridine, the isobutyl group can be introduced using isobutyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like acetonitrile.

Industrial Production Methods

Industrial production of 5-Isobutylpyridin-3-ol may involve more scalable and efficient methods. Catalytic processes using transition metal catalysts, such as palladium or nickel, can facilitate the alkylation reaction. Continuous flow reactors may also be employed to enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-Isobutylpyridin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group, forming 5-isobutylpyridine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

Oxidation: 5-Isobutylpyridin-3-one.

Reduction: 5-Isobutylpyridine.

Substitution: 5-Isobutyl-3-chloropyridine or 5-Isobutyl-3-aminopyridine.

Scientific Research Applications

5-Isobutylpyridin-3-ol has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Isobutylpyridin-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their function. The isobutyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 5-Isobutylpyridin-3-ol with structurally related compounds, emphasizing substituent effects:

*Calculated based on formula C₉H₁₃NO.

Key Observations :

- For example, 6-Iodopyridin-3-ol has a melting point of 148–150°C due to halogen-related intermolecular forces . However, steric hindrance may limit reactivity in certain reactions. Aryl Groups (e.g., 4-Cl-2-MeO-phenyl): Introduce aromatic π-system interactions, useful in designing kinase inhibitors or receptor ligands .

- Positional Isomerism :

- 5-Iodopyridin-3-ol vs. 6-Iodopyridin-3-ol: The iodine position (5 vs. 6) alters electronic distribution, affecting regioselectivity in substitution reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.